molecular formula C10H15N2O4P B14278388 Dimethyl N-(benzamidomethyl)phosphoramidate CAS No. 125376-12-7

Dimethyl N-(benzamidomethyl)phosphoramidate

Cat. No.: B14278388
CAS No.: 125376-12-7
M. Wt: 258.21 g/mol
InChI Key: DEFLBCGZEAJZOQ-UHFFFAOYSA-N
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Description

Dimethyl N-(benzamidomethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of dimethyl N-(benzamidomethyl)phosphoramidate can be achieved through several synthetic routes. . The reaction conditions typically require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale reactions under optimized conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Dimethyl N-(benzamidomethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .

Scientific Research Applications

Dimethyl N-(benzamidomethyl)phosphoramidate has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. Additionally, it is used in industrial processes for the production of specialized chemicals and materials .

Properties

CAS No.

125376-12-7

Molecular Formula

C10H15N2O4P

Molecular Weight

258.21 g/mol

IUPAC Name

N-[(dimethoxyphosphorylamino)methyl]benzamide

InChI

InChI=1S/C10H15N2O4P/c1-15-17(14,16-2)12-8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

DEFLBCGZEAJZOQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NCNC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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